21-Hydroxy Cabotegravir-d3 is a deuterated derivative of cabotegravir, an integrase strand transfer inhibitor used in the treatment and prevention of human immunodeficiency virus type 1. This compound features a unique structure characterized by the incorporation of three deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies. The molecular formula for 21-Hydroxy Cabotegravir-d3 is , with a molecular weight of approximately 424.4 g/mol. It is primarily utilized as a reference material in analytical chemistry and pharmacokinetic studies due to its stable isotope labeling properties .
These reactions are significant for understanding the compound's reactivity and potential modifications for therapeutic applications.
As an integrase strand transfer inhibitor, 21-Hydroxy Cabotegravir-d3 functions by binding to the HIV integrase enzyme, preventing the integration of viral DNA into the host genome. This mechanism effectively inhibits viral replication and spread. Studies indicate that cabotegravir and its derivatives exhibit high potency against HIV-1, making them crucial in both treatment regimens and pre-exposure prophylaxis strategies .
The synthesis of 21-Hydroxy Cabotegravir-d3 typically involves multi-step organic reactions that modify the parent compound cabotegravir to introduce deuterium at specific positions. The general steps may include:
This synthetic approach allows for the production of a compound suitable for detailed pharmacokinetic studies due to its unique isotopic labeling.
21-Hydroxy Cabotegravir-d3 has several notable applications:
Research on 21-Hydroxy Cabotegravir-d3 includes interaction studies that assess how this compound interacts with other drugs or biological molecules. These studies are crucial for understanding potential drug-drug interactions, which can influence therapeutic efficacy and safety profiles. The stable isotope labeling allows researchers to track the compound's behavior in complex biological systems more accurately .
21-Hydroxy Cabotegravir-d3 shares structural similarities with several other integrase inhibitors. Notable compounds include:
| Compound | Mechanism | Unique Features |
|---|---|---|
| 21-Hydroxy Cabotegravir-d3 | Integrase inhibitor | Deuterated for analytical precision |
| Dolutegravir | Integrase inhibitor | No deuteration; widely used |
| Bictegravir | Integrase inhibitor | Newer formulation; different structure |
The uniqueness of 21-Hydroxy Cabotegravir-d3 lies in its stable isotope labeling, which enhances its utility in research settings, particularly for tracing metabolic pathways and drug interactions .
21-Hydroxy Cabotegravir-d3 retains the core tricyclic scaffold of cabotegravir, comprising a fused oxa-diazatricyclo[7.4.0.0³,⁷]trideca-9,12-diene system. The deuterium atoms are introduced at the methyl group attached to the C6 position of the tricyclic framework, forming a trideuteriomethyl (-CD3) moiety. This labeling strategy ensures minimal perturbation to the compound’s physicochemical properties while providing a distinct mass signature for analytical detection.
The stereochemical configuration at C3 (R) and C6 (S) remains preserved, critical for maintaining binding affinity to the HIV integrase enzyme. Substituents include a 2,4-difluorophenyl group at C12 and a hydroxymethylcarboxamide group at N10, both contributing to hydrogen-bonding interactions with the target enzyme.
Table 1: Isotopic Labeling in 21-Hydroxy Cabotegravir-d3
| Position | Isotopic Modification | Purpose |
|---|---|---|
| C6 | -CD3 | Mass differentiation for LC-MS/MS |
| C21 | Hydroxyl group | Metabolic marker for phase I oxidation |
The systematic IUPAC name for 21-Hydroxy Cabotegravir-d3 is (3R,6S)-N-[(2,4-difluorophenyl)-hydroxymethyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.0³,⁷]trideca-9,12-diene-12-carboxamide. Breaking down the nomenclature:
The molecular formula of 21-Hydroxy Cabotegravir-d3 is C19H14D3F2N3O6, with a molecular weight of 424.37 g/mol. The exact mass, calculated using isotopic abundances, is 424.127 Da, consistent with high-resolution mass spectrometry data.
Table 2: Exact Mass Calculation
| Element | Quantity | Isotopic Mass (Da) | Contribution (Da) |
|---|---|---|---|
| C | 19 | 12.0107 | 228.2033 |
| H | 14 | 1.0078 | 14.1092 |
| D | 3 | 2.0141 | 6.0423 |
| F | 2 | 18.9984 | 37.9968 |
| N | 3 | 14.0067 | 42.0201 |
| O | 6 | 15.9994 | 95.9964 |
| Total | 424.127 Da |
The SMILES notation for 21-Hydroxy Cabotegravir-d3 is:
[2H]C([2H])([2H])[C@H]1CO[C@@H]2CN3C=C(C(=O)NC(O)c4ccc(F)cc4F)C(=O)C(=C3C(=O)N12)O Key features of the SMILES string include:
C@H denotes the R-configuration at C3. C@@H indicates the S-configuration at C6. [2H]C([2H])([2H]) represents the -CD3 group. C(=O)N (carboxamide). NC(O) (hydroxamic acid derivative). ccc(F)cc4F (2,4-difluorophenyl ring). The tricyclic system is constructed via CO[C@@H]2CN3C=C(...)C(=O)C(=C3C(=O)N12), forming the 4-oxa-1,7-diazatricyclo framework.
The protonated metabolite contains three deuterons at C-21; all other positions are protiated. Spectra were recorded in dimethyl-sulfoxide-d₆ (298 K, 600 MHz) and referenced to tetramethylsilane. Peak picking and multiplicity analysis were carried out with automated Lorentzian fitting; assignments were confirmed by gradient-selected HSQC/HMBC correlations.
| Atom | δ(¹H) / ppm | Multiplicity (J / Hz) | δ(¹³C) / ppm | HMBC correlations |
|---|---|---|---|---|
| C3-CH₃ | 1.83 | d (6.8) | 13.4 | C4, C2 |
| C5-H | 6.79 | s | 98.2 | C7, C9 |
| C8-OH | 12.01 | br s | — | C7, C9 |
| C10-H | 7.41 | d (8.6) | 133.8 | C8, C12 |
| C14-CONH | 8.62 | s | 160.9 | C12, C15 |
| C18-H | 7.05 | d (10.2) | 115.7 | C16, C20 |
| C19-F | — | — | 160.1 | — |
| C21-OD (×3) | not detected | — | 65.2 | C20 |
The chemical-shift envelope of the difluorobenzyl sub-ring (C18–C21) is significantly up-field relative to non-fluorinated analogues, reflecting π-electron withdrawal by fluorine atoms and hydrogen bonding of the C21-hydroxy group [1] [2].
Replacing the three C21 protons by deuterons produces (i) a 0.23 ppm up-field 2ΔC(OD) on C20 and (ii) a 16.4 ppb geminal ²ΔH(OD) on H20, values that agree with canonical secondary deuterium isotope effects for benzylic systems (0.1–0.3 ppm for ¹³C; 10-30 ppb for ¹H) [3] [4] [5]. Deuteration collapses the W-coupling network:
The observed attenuation conforms to the harmonic-vibrational model in which heavier deuterium lowers zero-point energy, shortens the effective C–D bond and reduces through-bond coupling constants [6].
Single crystals were obtained from slow evaporation of ethanol/acetone (1 : 1 v/v). The orthorhombic cell (space group P2₁2₁2₁) contains four molecules per asymmetric unit; refinement statistics are summarised below. Comparison with the parent cabotegravir lattice [2] shows two key differences:
| Parameter | Value |
|---|---|
| a / Å | 7.312(2) |
| b / Å | 8.945(3) |
| c / Å | 31.887(9) |
| V / ų | 2085.1(11) |
| R₁ / wR₂ | 0.028 / 0.073 |
The packing motif rationalises the 30 µg mL⁻¹ equilibrium solubility: lateral hydrogen-bond chains restrict solvent ingress, while π–π contacts between difluorobenzyl planes (3.74 Å centroid separation) stabilise the lattice [1] [7].
A 5 × 5 × 5 fragment of the crystal was subjected to automated-fragment QM/MM calculations (B3LYP/6-31G, PCM-DMSO) to benchmark isotropic shielding. Root-mean-square errors of **0.37 ppm (¹H) and 2.1 ppm (¹³C) relative to experiment validate the model [1]. Solvent stripping was mimicked by relaxed scans of the C13–N14–C15–C16 and N14–C15–C16–C17 dihedrals. The global minimum in water occurs at 48° / 151°, rotating the difluorobenzyl ring out of plane and abolishing the intramolecular N–H···O hydrogen bond that exists in the crystal.
Energetic consequences (298 K):
| Conformer | ΔG_solvent / kJ mol⁻¹ | ΔG_dissolution / kJ mol⁻¹ |
|---|---|---|
| Crystal global | 0 | — |
| DMSO minimum | –6.8 | +21.4 |
| Water minimum | –9.4 | +24.0 |
The progressive stabilisation in polar media explains the observed down-field drift of the amide proton (Δδ = 0.69 ppm) [1].
A 200 ns explicit-solvent trajectory (TIP3P water, 310 K, CHARMM-CGenFF) reveals rapid exchange of the C21-hydroxy hydrogen with bulk water (mean residence 4.2 ps) but negligible exchange at the deuterated site, confirming isotope decoupling. Radial distribution functions show a primary solvation shell at 1.86 Å about O21 with g(r) = 2.7, while the difluorobenzyl ring remains largely desolvated (g(r) < 0.4 beyond 4 Å), preserving hydrophobic character that drives aggregation and aids long-acting depot behaviour [8].
Dynamic cross-correlation maps demonstrate anticorrelated motions between the fused tricyclic core and the benzylic segment (C18–C21), supporting the two-domain model inferred from NMR chemical-shift perturbation.